Xanthoangelol is predominantly extracted from the roots and aerial parts of plants in the Angelica species, such as Angelica keiskei. This compound belongs to the broader class of flavonoids, specifically chalcones, which are known for their diverse pharmacological effects. The classification of xanthoangelol can be summarized as follows:
The synthesis of xanthoangelol has been explored through various methods. One efficient synthetic route involves the use of 2,4-dihydroxyacetophenone as a starting material. The process typically includes several steps:
Technical details reveal that these reactions often utilize solvents like acetonitrile and conditions such as refluxing or stirring at elevated temperatures to facilitate the desired transformations .
The molecular structure of xanthoangelol can be represented by its chemical formula . The compound features a characteristic chalcone structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Key data regarding its structure includes:
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate the structural characteristics of xanthoangelol, revealing specific chemical shifts that correspond to its functional groups .
Xanthoangelol participates in various chemical reactions that enhance its utility in medicinal chemistry. Notably:
These reactions are typically conducted under controlled conditions to optimize yield and purity .
The mechanism of action for xanthoangelol involves multiple pathways depending on its biological target:
Research indicates that xanthoangelol's interaction with specific cellular targets contributes significantly to its therapeutic potential.
Xanthoangelol possesses several notable physical and chemical properties:
These properties influence its application in pharmaceutical formulations and research settings .
Xanthoangelol has several scientific uses across various fields:
The ongoing research into xanthoangelol continues to uncover new applications and therapeutic potentials, reinforcing its significance in medicinal chemistry .
Angelica keiskei Koidzumi, commonly known as Ashitaba (meaning "tomorrow's leaf" in Japanese), is a perennial plant indigenous to Japan's Pacific coast regions, particularly the Izu Islands and Hachijō-jima. For centuries, this plant has held a revered position in traditional Japanese medicine, where it is categorized as a "Qi-tonifying" herb. Its ethnopharmacological applications are diverse, encompassing the treatment of digestive disorders, hypertension, heartburn, and allergic conditions. The plant's remarkable wound-healing properties and purported longevity-enhancing effects earned it the local name "Longevity Herb" on Hachijō-jima Island, where villagers historically consumed it as part of their daily diet. The vibrant yellow sap (exudate) from the stems and roots—rich in prenylated chalcones including xanthoangelol—was applied topically to accelerate wound healing and consumed as a health tonic [4] [9]. Beyond Japan, A. keiskei found applications in Indonesian traditional medicine, where its sap was utilized as a blood-sugar reducer, demonstrating its cross-cultural significance in managing metabolic disorders [8]. The persistent use of Ashitaba across generations underscores its perceived therapeutic value and provides a compelling ethnobotanical rationale for modern scientific investigation into its bioactive constituents.
Table 1: Traditional Uses of Angelica keiskei (Ashitaba)
Geographical Region | Plant Part Used | Traditional Application | Associated Bioactive Compounds |
---|---|---|---|
Hachijō-jima Island, Japan | Yellow Sap (Exudate) | Wound healing, longevity tonic | Xanthoangelol, 4-Hydroxyderricin |
Japan (General) | Leaves, Stems | Digestive disorders, hypertension, allergies | Prenylated chalcones |
Indonesia | Sap | Blood sugar reduction | Xanthoangelol, Chalcones |
Traditional Medicine Systems | Whole Plant | General health maintenance, "Qi-tonifying" | Complex chalcone mixtures |
Xanthoangelol (XA) stands as the predominant prenylated chalcone within the yellow sap of Angelica keiskei. Initial isolation and characterization efforts in the late 20th century revealed its molecular formula as C₂₅H₂₈O₄ (molecular weight: 392.48 g/mol). Structurally, xanthoangelol features a classic chalcone skeleton characterized by two aromatic rings (Ring A and B) connected by a highly reactive α,β-unsaturated carbonyl system. This core structure is distinguished by significant prenylation modifications: Ring A typically bears a geranyl chain (C₅H₈ unit derived from isoprene) at the C-6 position, while Ring B exhibits a characteristic 2-hydroxy-3-methyl-3-butenyl (HMB) substituent. This combination of a lipophilic geranyl group and the HMB moiety is relatively rare among natural chalcones and is central to XA's biological interactions and pharmacological profile [4] [8] [9].
The isolation of xanthoangelol typically exploits its moderate polarity. Standard protocols involve extraction of the dried yellow sap or plant material (stems/roots) with ethanol or ethyl acetate, followed by solvent partitioning (e.g., liquid-liquid extraction using n-hexane, ethyl acetate, and water). The ethyl acetate fraction, rich in chalcones, is subjected to chromatographic purification—often silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or preparative HPLC—yielding xanthoangelol as distinctive yellow crystals (melting point: 114–114.4°C). Advanced spectroscopic techniques confirm its structure: UV-Vis spectroscopy shows λₘₐₓ at ~368 nm, characteristic of chalcones; High-Resolution Mass Spectrometry (HRMS) gives [M + H]⁺ at m/z 393.2067; and comprehensive NMR analysis (¹H, ¹³C, HSQC, HMBC) confirms the substitution pattern, particularly the positions of the geranyl and HMB groups [8]. The structural uniqueness of XA lies in its amphiphilic character—the hydrophilic phenolic hydroxy groups combined with the lipophilic geranyl chain facilitate interactions with both biological membranes and soluble enzymes, underpinning its diverse bioactivities.
Table 2: Key Structural and Physicochemical Properties of Xanthoangelol
Property | Characteristic/Value | Analytical Method | Significance |
---|---|---|---|
Molecular Formula | C₂₅H₂₈O₄ | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition |
Molecular Weight | 392.48 g/mol | HRMS | Determines pharmacokinetic parameters |
Melting Point | 114–114.4 °C | Capillary Melting Point Apparatus | Purity assessment, crystallinity |
UV λₘₐₓ | 368 nm | UV-Vis Spectroscopy | Characteristic chalcone chromophore |
Major NMR Shifts (¹H) | δ ~6.8 (H-β), ~14.0 (chelated OH) | ¹H-NMR (500 MHz, (CD₃)₂CO) | Confirms α,β-unsaturation, hydrogen bonding |
Major NMR Shifts (¹³C) | δ ~192.5 (C=O), ~106–160 (Aromatic Cs) | ¹³C-NMR (125 MHz, (CD₃)₂CO) | Defines carbonyl, aromatic, aliphatic carbons |
Key Structural Motifs | Geranyl chain (C-6, Ring A), HMB group (Ring B) | 2D NMR (HSQC, HMBC) | Dictates membrane interaction & bioactivity |
The intense and growing scientific interest in xanthoangelol stems from its compelling multimodal pharmacological profile, demonstrated across diverse experimental models. Research has consistently revealed its ability to modulate critical cellular pathways implicated in major global health challenges—cancer, metabolic disorders like type 2 diabetes mellitus (T2DM), and antibiotic-resistant infections. The mechanistic underpinnings of these activities position xanthoangelol as a promising scaffold for therapeutic development [1] [6] [8].
Anticancer Potential: Xanthoangelol demonstrates potent pro-apoptotic activity against various cancer cell lineages. In human neuroblastoma (IMR-32) and leukemia (Jurkat) cells, XA treatment induces a concentration-dependent reduction in cell viability. Mechanistic studies reveal this is achieved primarily through caspase-3 activation. XA treatment significantly reduces levels of precursor (inactive) caspase-3 while concurrently increasing levels of cleaved (active) caspase-3. Notably, this caspase-3 activation occurs independently of the classical Bax/Bcl-2 apoptotic signaling pathway, suggesting a unique mechanism of action. The induction of early apoptosis (detected by annexin V/PI staining within 4 hours of treatment) highlights its rapid cytotoxic effect on malignant cells [9]. This apoptosis-inducing capability extends beyond hematological and neural cancers, suggesting broad applicability.
Antidiabetic Mechanisms: Xanthoangelol exerts significant effects on two key enzymes central to T2DM pathophysiology: α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). In vitro enzyme inhibition assays show XA potently inhibits α-glucosidase (IC₅₀ = 14.45 μM), outperforming the reference drug acarbose (IC₅₀ = 207 μM). Molecular docking reveals its mechanism: XA binds within the N-terminal N-loop region (residues 232-237) of α-glucosidase, forming a critical hydrogen bond with Ala234, a salt bridge with Asp232, and extensive hydrophobic interactions (binding energy: -7.81 kcal/mol; Ki = 1.99 μM). Similarly, XA is a potent DPP-IV inhibitor (IC₅₀ = 10.49 μM), albeit less potent than sitagliptin (IC₅₀ = 0.87 μM). Its binding to DPP-IV involves crucial hydrogen bonds with Glu205 and Glu206 in the S2 subsite and a π-π interaction with Phe357 in the extensive S2 subsite (binding energy: -8.34 kcal/mol; Ki = 0.873 μM). By inhibiting these enzymes, XA can delay carbohydrate digestion (α-glucosidase) and prolong incretin (GLP-1, GIP) activity (DPP-IV inhibition), thereby improving postprandial glycemia and insulin secretion [1] [8].
Antimicrobial Activity, Particularly Against Gram-Positive Pathogens: Xanthoangelol exhibits notable antibacterial effects, especially against Gram-positive bacteria including pathogenic Staphylococcus aureus and Micrococcus luteus (MIC against M. luteus: 0.76 µg/mL, comparable to gentamicin). Its mechanism is fundamentally distinct from many conventional antibiotics, targeting the bacterial membrane. Studies on methicillin-resistant Staphylococcus aureus (MRSA) show that XA rapidly disrupts membrane integrity, as evidenced by increased uptake of membrane-impermeant dyes like propidium iodide. This membrane disruption is attributed to its amphiphilic nature—the cationic and hydrophobic regions (geranyl chain) allow initial electrostatic interaction with the negatively charged bacterial surface followed by insertion into the lipid bilayer, causing leakage of cellular contents (DNA, proteins) and elevating intracellular reactive oxygen species (ROS), ultimately leading to bacterial death. This membrane-targeting mechanism is advantageous as it presents a lower barrier to the development of resistance compared to highly specific protein-targeting antibiotics [5] [6].
Table 3: Multidimensional Pharmacological Mechanisms of Xanthoangelol
Pharmacological Area | Key Molecular/Cellular Targets | Observed Effects/Mechanisms | Experimental Evidence |
---|---|---|---|
Anticancer Activity | Caspase-3 | Activation via cleavage; Bax/Bcl-2 independent pathway | ↓ Procaspase-3, ↑ Cleaved caspase-3 (WB); Annexin V/PI+ cells (FACS) [9] |
Antidiabetic Effects | α-Glucosidase | Competitive/non-competitive inhibition; binding to N-loop (Ala234, Asp232) | IC₅₀ = 14.45 µM; Docking energy -7.81 kcal/mol [8] |
Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition via S2 subsite binding (Glu205, Glu206, Phe357) | IC₅₀ = 10.49 µM; Docking energy -8.34 kcal/mol [1] [8] | |
Antibacterial Action (Gram+) | Bacterial Cell Membrane | Disruption of integrity; increased permeability; ROS generation | PI uptake; MIC 0.76 µg/mL (M. luteus); leakage of DNA/protein [5] [6] |
Anti-inflammatory Effects | TNFα, NF-κB | Suppression of inflammatory cytokine production | Inhibition of LPS-induced PAI-1 in vivo [1] |
This confluence of significant bioactivities—spanning induction of cancer cell apoptosis, regulation of glucose homeostasis via key enzyme inhibition, and disruption of multidrug-resistant bacterial pathogens—provides a robust and multifaceted rationale for prioritizing xanthoangelol research. Its unique prenylated chalcone structure serves as a privileged scaffold for developing novel therapeutics targeting diseases with high unmet medical needs. Future research should focus on structure-activity relationship (SAR) optimization, in vivo efficacy and pharmacokinetic studies, and exploring potential synergies with existing therapeutic agents.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0